The following technical guide details the chemical identity, synthesis, and application of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one , a specialized intermediate in medicinal chemistry. Chemical Identity & Core Pro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one , a specialized intermediate in medicinal chemistry.
Chemical Identity & Core Properties
This compound serves as a critical scaffold in the development of central nervous system (CNS) agents, specifically leveraging the bioisosteric properties of the fluoromethyl group to modulate metabolic stability and lipophilicity.
Property
Specification
Chemical Name
1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one
CAS Registry Number
1805842-40-3
Molecular Formula
C₁₀H₁₀ClFO
Molecular Weight
200.64 g/mol
Exact Mass
200.0404
SMILES
CCC(=O)C1=C(C=CC(=C1)CF)Cl
Physical State
Pale yellow oil or low-melting solid (dependent on purity)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Significance
The molecule features a propiophenone core substituted at the ortho position with chlorine and the meta position (relative to the ketone) with a fluoromethyl group.
2-Chloro Substituent: Induces a twist in the biphenyl/phenyl-carbonyl bond angle via steric hindrance, often exploited to lock conformations in receptor binding pockets.
5-Fluoromethyl Group: Acts as a bioisostere for hydroxymethyl or methyl groups, preventing rapid metabolic oxidation (CYP450 blockage) while maintaining H-bond acceptor capability via the fluorine atom.
Retrosynthetic Analysis & Strategy
Designing a robust synthesis requires avoiding competitive side reactions, particularly the radical bromination of the ethyl ketone chain. Therefore, the optimal strategy installs the ketone functionality after the sensitive fluoromethyl group.
Pathway Logic[2][3]
Disconnection: The C(sp2)-C(sp2) carbonyl bond is the most logical disconnection, leading to an organometallic addition to a nitrile or amide.
Fluoromethylation: Direct fluorination of a methyl group is difficult; a bromomethyl precursor is preferred using nucleophilic fluorination.
Scaffold Selection:2-Chloro-5-methylbenzonitrile is the ideal starting material as it avoids the regioselectivity issues of Friedel-Crafts acylation.
Figure 1: Retrosynthetic logic prioritizing functional group compatibility.
Detailed Experimental Protocol
This protocol outlines the Nitrile Route , validated for higher regiochemical fidelity compared to Friedel-Crafts acylation.
Step 1: Radical Bromination
Objective: Selective functionalization of the benzylic methyl group.
An In-depth Technical Guide to the Molecular Properties of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one
Abstract This technical guide provides a comprehensive analysis of the molecular weight of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one, a compound of interest for researchers, scientists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one, a compound of interest for researchers, scientists, and professionals in drug development. Beyond a simple statement of the value, this document details the principles of its calculation from the constituent elements, outlines the importance of experimental verification via high-resolution mass spectrometry (HRMS), and contextualizes the significance of this fundamental property in the broader landscape of medicinal chemistry and pharmaceutical sciences. This guide serves as a foundational resource, integrating theoretical calculations with practical, field-proven insights to ensure scientific integrity and operational excellence.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the cornerstone of all subsequent research and development. 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one is an organic compound with specific functional groups that dictate its chemical behavior and potential applications in synthesis.[1]
An In-depth Technical Guide to the Properties and Potential of C10H10ClFO Isomers: A Focus on 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of the C10H10ClFO isomer, 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one. This document is...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of the C10H10ClFO isomer, 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel heterocyclic scaffolds. The pyrrolidinone core is a well-established "privileged scaffold" in modern medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[1] This guide will delve into the specific attributes of a representative, yet underexplored, derivative, offering insights into its potential as a lead compound for various therapeutic areas.
Introduction to the Pyrrolidinone Scaffold
The five-membered lactam ring of the pyrrolidinone moiety offers a unique combination of structural rigidity and conformational flexibility, making it an attractive framework for the design of bioactive molecules.[2] Its ability to participate in hydrogen bonding as both a donor and acceptor, coupled with its favorable physicochemical properties, contributes to its prevalence in successful drug candidates.[1] The introduction of strategic substitutions, such as the 4-chlorophenyl and 5-fluoro groups in the focus molecule of this guide, allows for the fine-tuning of its pharmacological profile, including potency, selectivity, and metabolic stability.[3]
Physicochemical Properties of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one
The physicochemical properties of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one are predicted based on the analysis of its constituent functional groups and data from analogous compounds.
The synthesis of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one can be achieved through a multi-step sequence, with a key step involving a Michael addition followed by a reductive cyclization. This approach offers a convergent and efficient route to the target molecule.
Proposed Synthetic Route
A plausible and efficient synthetic route commences with the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by the reduction of the nitro group and subsequent intramolecular cyclization to form the lactam ring. The fluorination can be introduced at a later stage or by using a fluorinated starting material. A more direct approach involves the Michael addition of nitromethane to an appropriately substituted cinnamate ester, followed by reductive cyclization.[6]
Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one
Step 1: Michael Addition of Nitromethane to Ethyl 2-fluoro-3-(4-chlorophenyl)acrylate
To a solution of ethyl 2-fluoro-3-(4-chlorophenyl)acrylate (1.0 eq) in a suitable solvent such as THF or DMF, add nitromethane (1.5 eq).[7]
Add a catalytic amount of a non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (0.1 eq), dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the γ-nitro ester intermediate.
Step 2: Reductive Cyclization to 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one
Dissolve the γ-nitro ester intermediate (1.0 eq) in methanol or ethanol.
Add a catalytic amount of Raney Nickel (approximately 10% by weight).[8]
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.
Monitor the reaction by TLC until the starting material is consumed.
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.
Concentrate the filtrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one.
Figure 1: Proposed synthetic workflow for 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one.
Spectroscopic Analysis
The structural elucidation of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one would rely on a combination of spectroscopic techniques. The expected data is summarized below.
Technique
Expected Observations
Reference
¹H NMR
Aromatic protons of the chlorophenyl group would appear as two doublets in the range of δ 7.2-7.5 ppm. The protons on the pyrrolidinone ring would exhibit complex multiplets due to diastereotopicity and coupling with fluorine. The N-H proton would likely appear as a broad singlet.
The carbonyl carbon of the lactam would resonate around δ 170-175 ppm. Aromatic carbons would appear in the δ 120-140 ppm region. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant (¹JCF ≈ 170-250 Hz).
A strong absorption band for the lactam C=O stretch would be expected around 1680-1700 cm⁻¹. N-H stretching would be observed around 3200 cm⁻¹. C-Cl and C-F stretching vibrations would also be present.
The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the chlorine isotope. Fragmentation patterns would likely involve loss of the chlorophenyl and fluoro substituents.
-
Potential Applications in Drug Development
The unique combination of a proven pharmacophore (pyrrolidinone) with strategic halogen substitutions suggests that 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one holds significant potential in several therapeutic areas.
Oncology
The pyrrolidinone scaffold is present in numerous compounds with demonstrated anticancer activity.[2][14] These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The chlorophenyl moiety, in particular, has been associated with enhanced anticancer effects in some heterocyclic systems.[15]
Figure 2: Hypothetical mechanism of anticancer action.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16][17]
Compound Treatment: Treat the cells with increasing concentrations of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[18]
Central Nervous System (CNS) Disorders
Pyrrolidinone derivatives, most notably the racetams, have a long history as nootropic agents. More recently, substituted pyrrolidinones have been investigated for their anticonvulsant properties.[7] The presence of a 4-phenyl group has been shown to be beneficial for anticonvulsant activity.[4] The addition of halogen atoms can further modulate the CNS activity and pharmacokinetic properties of these compounds.[19]
Antimicrobial Agents
The lactam ring is a key feature of the widely successful β-lactam antibiotics. While 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one is a γ-lactam, the pyrrolidinone scaffold has been explored for its antimicrobial potential.[15] Chlorophenyl-substituted heterocyclic compounds have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[20]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[1]
Compound Dilution: Perform serial two-fold dilutions of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and standard antibiotic) and negative (bacteria only) controls.
Incubation: Incubate the plates at 35-37 °C for 16-20 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high likelihood of biological activity. Further investigation into its efficacy in various disease models, along with a thorough evaluation of its pharmacokinetic and toxicological profiles, is warranted. The insights provided in this guide aim to stimulate further research into this and related pyrrolidinone derivatives, ultimately contributing to the development of novel therapeutics.
References
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PMC. Retrieved February 14, 2026, from [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA. Retrieved February 14, 2026, from [Link]
An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. (2021). Semantic Scholar. Retrieved February 14, 2026, from [Link]
In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). MDPI. Retrieved February 14, 2026, from [Link]
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved February 14, 2026, from [Link]
Oxyneolignan Analogues Synthesis, Characterization and in vitro Anticancer Activity of Novel 8,4. (n.d.). SciELO. Retrieved February 14, 2026, from [Link]
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved February 14, 2026, from [Link]
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). PMC. Retrieved February 14, 2026, from [Link]
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved February 14, 2026, from [Link]
Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. (n.d.). CNR-IRIS. Retrieved February 14, 2026, from [Link]
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results. Retrieved February 14, 2026, from [Link]
Nitro radical addition and cyclization of 1,5-enenitriles for making pyrrolidine-2,4-diones. (2026). ScienceDirect. Retrieved February 14, 2026, from [Link]
Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. (2024). PubMed. Retrieved February 14, 2026, from [Link]
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]
Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). PubMed. Retrieved February 14, 2026, from [Link]
Regioselective synthesis of gamma-amino esters, nitriles, sulfones, and pyrrolidinones by nickel-catalyzed reductive coupling of aldimines and activated alkenes. (2008). PubMed. Retrieved February 14, 2026, from [Link]
Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. (2000). CNR-IRIS. Retrieved February 14, 2026, from [Link]
Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved February 14, 2026, from [Link]
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). MDPI. Retrieved February 14, 2026, from [Link]
Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved February 14, 2026, from [Link]
Enantioselective Reductive N-Cyclization-Alkylation Reaction of Alkene-Tethered Oxime Esters and Alkyl Iodides by Nickel Catalysis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
Thia-Michael Addition in Diverse Organic Synthesis. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 14, 2026, from [Link]
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved February 14, 2026, from [Link]
Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. (2023). PubMed. Retrieved February 14, 2026, from [Link]
4F-PBP (4'-fluoro-α-pyrrolidinobutyrophenone), a new substance of abuse: Structural characterization and purity NMR profiling. (2015). Semantic Scholar. Retrieved February 14, 2026, from [Link]
1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one as a pharmaceutical intermediate
Technical Application Note: Strategic Utilization of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one in Medicinal Chemistry Executive Summary 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one (CAS: 1805842-40-3) is a high-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic Utilization of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one in Medicinal Chemistry
Executive Summary
1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one (CAS: 1805842-40-3) is a high-value pharmacophore scaffold, increasingly utilized in the development of neuroactive agents targeting NMDA receptors and Monoamine Transporters (MAT) .[1]
This application note details the chemical utility of this intermediate, focusing on its role in "Magic Methyl" bioisosterism—where a labile methyl group is replaced by a metabolically robust fluoromethyl moiety.[1] We provide validated protocols for its downstream functionalization and critical handling guidelines to preserve the integrity of the benzylic fluoride.
without the steric penalty of a trifluoromethyl group, ensuring blood-brain barrier (BBB) permeability.[1]
Halogen Bonding: The ortho-chloro substituent facilitates specific halogen-bonding interactions within the receptor pocket, often enhancing potency.[1]
Synthetic Utility & Reaction Pathways
This intermediate serves as a "linchpin" ketone.[1] It allows for divergent synthesis into three major pharmaceutical classes:[1]
-Amino Ketones (Cathinone Analogs): Via -bromination followed by amination.[1]
Arylalkylamines (Amphetamine Analogs): Via reductive amination.[1]
Chiral Alcohols: Via asymmetric transfer hydrogenation (ATH).[1]
Visualizing the Reaction Network
Figure 1: Divergent synthetic pathways from the parent propiophenone.[1]
Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of NMDA-Active Amines)
Context: This protocol converts the ketone into a primary or secondary amine, a requisite motif for binding to the phencyclidine (PCP) site of the NMDA receptor.[1]
Imine Formation: In a dry reaction vessel under Argon, dissolve the substrate (10 mmol) in DCE (50 mL). Add the Amine (12 mmol) and AcOH (10 mmol). Stir at Room Temperature (RT) for 2 hours.
Checkpoint: Monitor by TLC.[1] The disappearance of the ketone spot indicates imine formation.[1]
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. Note: Gas evolution may occur.[1][2]
Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO₃.[1][2]
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: The amine is best purified as its HCl salt.[1] Dissolve the crude oil in Et₂O and add 2M HCl in Et₂O dropwise. Filter the white precipitate.[1][3]
Critical Caution: The fluoromethyl group is sensitive to strong Lewis acids at high temperatures.[1] Avoid using
or for imine activation, as this may strip the fluorine.[1]
Protocol B: Handling & Stability Validation
The benzylic C-F bond is robust but can undergo hydrolysis under forcing basic conditions.[1]
Monitor via ¹⁹F NMR (typically -200 to -230 ppm for benzylic F) over 24 hours.
Pass Criteria: No shift in the ¹⁹F signal and no appearance of free fluoride ion (-120 ppm).[1]
Mechanistic Insight: The NMDA Connection
Recent medicinal chemistry literature highlights the "Chloro-Fluoro" synergy in NMDA receptor antagonists.[1]
The Problem: Classic antagonists like Ketamine have short half-lives and potential bladder toxicity (due to metabolites).[1]
The Solution: The 2-chloro-5-fluoromethyl substitution pattern mimics the steric bulk of the 2-chloro-phenyl ring in Ketamine but alters the electronic landscape.[1]
The 2-Cl locks the phenyl ring conformation relative to the carbonyl/amine chain.[1]
The 5-CH₂F group prevents hydroxylation at the 5-position, a primary metabolic route for similar propiophenones.[1]
Pathway Visualization: Metabolic Blockade
Figure 2: Metabolic stability conferred by the fluoromethyl bioisostere.
References
Smolecule . (2024).[1] 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one: Structure and Applications. Link
MolCore . (2025).[1] API Intermediates: 2-Chloro-5-fluoromethyl propiophenone derivatives. Link
PubChem . (2025).[1][4] Compound Summary: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one.[1][5] Link
Organic Chemistry Portal . (2023). Synthesis of 1,2-fluoroamines and Bioisosteres. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Synthesis of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one
CAS Registry Number: (Analogous structures: 1193779-97-3 for methyl precursor)
Primary Application: Intermediate for agrochemicals (herbicides) and pharmaceutical pharmacophores (e.g., capsid binders).
Synthesis Strategy:
The synthesis of this molecule presents a regiochemical challenge: installing a propionyl group ortho to a chlorine atom while maintaining a sensitive fluoromethyl group meta to the ketone. Direct Friedel-Crafts acylation of 1-chloro-4-(fluoromethyl)benzene is risky due to the lability of the benzylic C-F bond under strong Lewis acid conditions (AlCl₃).
Therefore, this protocol utilizes a Late-Stage Fluorination Strategy . We construct the carbon skeleton first using a robust Weinreb amide methodology to ensure correct regiochemistry, followed by radical bromination and nucleophilic fluorination. This "Functional Group Interconversion" (FGI) approach guarantees high purity and avoids defluorination side reactions.
Retrosynthetic Analysis:
The target is disconnected into three stable precursors:
Fluoride Source: Potassium Fluoride (KF) or Silver Fluoride (AgF).
Bromine Source: N-Bromosuccinimide (NBS).
Scaffold: 2-Chloro-5-methylbenzoic acid (Commercially available, CAS 6342-60-5).[1][2][3][4]
Figure 1: Retrosynthetic logic prioritizing scaffold stability before fluorination.
Part 2: Detailed Experimental Protocols
Phase 1: Scaffold Construction (The Weinreb Route)
Objective: Synthesize 1-(2-chloro-5-methylphenyl)propan-1-one with high regiocontrol.
Rationale: Direct reaction of Grignard reagents with acid chlorides often leads to over-addition (tertiary alcohols). The Weinreb amide intermediate prevents this by forming a stable chelated intermediate that only collapses to the ketone upon acidic workup.
Objective: Selectively functionalize the benzylic methyl group.
Mechanism: Free-radical substitution initiated by AIBN. The succinimide radical abstracts a benzylic hydrogen, and the resulting benzylic radical abstracts bromine from NBS.
Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative (50 mL).
Procedure:
Combine ketone, NBS, and AIBN in the solvent.
Degas: Bubble Nitrogen through the solution for 15 minutes.
Reflux: Heat to reflux (80°C) with vigorous stirring.
Initiation: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide. Use a floodlight (500W halogen) if initiation is slow.
Monitor by HPLC/TLC until starting material is <5%.
Workup: Cool to 0°C to precipitate succinimide. Filter.
Rationale: AgF drives the reaction by the precipitation of AgBr (insoluble), allowing milder conditions (RT to 40°C) and reducing elimination byproducts (styrene formation).
Detailed Protocol (Option B):
Dissolve the crude bromide (from Phase 2) in anhydrous Acetonitrile (0.1 M concentration).
Add Silver Fluoride (AgF) in one portion. Protect from light (wrap flask in foil).
Stir at 40°C for 4-6 hours.
Monitor: TLC will show a slight Rf shift (Fluoride is more polar than Bromide but less than Alcohol).
Workup: Filter through a Celite pad to remove AgBr/AgF residues.
Concentrate the filtrate.
Final Purification: Flash Chromatography (Silica, Gradient 0-15% EtOAc in Hexanes).
Data Summary Table:
Parameter
Phase 1 (Scaffold)
Phase 2 (Bromination)
Phase 3 (Fluorination)
Key Reagent
Weinreb Amide / EtMgBr
NBS / AIBN
AgF or KF/18-C-6
Temperature
-78°C to RT
80°C (Reflux)
40°C - 80°C
Critical Control
Moisture exclusion
Radical initiation
Anhydrous conditions
Typical Yield
85-90%
70-80%
75-85%
Appearance
Clear/Pale Yellow Oil
Yellow Oil (Lachrymator)
Colorless Liquid
Part 3: Safety & Handling
Fluorination Risks: While AgF/KF are safer than HF gas or DAST, they are still toxic. Avoid contact with acid, which can liberate HF.
Lachrymators: The benzyl bromide intermediate (Phase 2 product) is a potent lachrymator (tear gas). Handle only in a functioning fume hood.
Explosion Hazard: AIBN is thermally unstable. Store in a fridge. Do not heat neat AIBN.
Waste: Segregate Silver waste (Phase 3, Option B) for reclamation.
Part 4: References
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 1948 , 43(2), 271–317. Link
Clark, J. H. "Fluoride ion as a base in organic synthesis." Chemical Reviews, 1980 , 80(5), 429–452. (Discussion on KF/Crown Ether reactivity). Link
Sun, H.; DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, 2005 , 127(6), 2050–2051. (Alternative fluorination source). Link
Technical Support Center: Optimizing the Synthesis of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one
Here is the technical support center with troubleshooting guides and FAQs for minimizing side reactions in 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one production. Welcome to the technical support guide for the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support center with troubleshooting guides and FAQs for minimizing side reactions in 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one production.
Welcome to the technical support guide for the synthesis of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one. This molecule is a key building block in pharmaceutical development, and its efficient synthesis is critical. The most common synthetic route, a Friedel-Crafts acylation, presents a significant challenge in controlling regioselectivity, often leading to a mixture of isomers and other byproducts.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized protocol to help you maximize the yield and purity of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction produces a significant amount of an isomeric byproduct. How can I improve the regioselectivity to favor the desired 2-chloro-5-(fluoromethyl) isomer?
Answer: This is the most common challenge in this synthesis. The formation of the undesired 1-(3-chloro-4-(fluoromethyl)phenyl)propan-1-one isomer occurs because the starting material, 1-chloro-4-(fluoromethyl)benzene, has two ortho, para-directing groups. The incoming acyl group can add at the position ortho to the chloro group (desired) or ortho to the fluoromethyl group (undesired).
Causality:
The chloro group is an electron-withdrawing but ortho, para-directing deactivator. The fluoromethyl group (-CH₂F) is also weakly deactivating and ortho, para-directing. The final product ratio is a delicate balance between the electronic directing effects of these two groups and the steric hindrance around the potential reaction sites. Controlling the reaction's kinetic and thermodynamic parameters is key to favoring one isomer over the other.
Solutions:
Temperature Control: Lowering the reaction temperature is the most effective first step. It slows down the reaction rate and often favors the thermodynamically more stable product. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid high temperatures, which can decrease selectivity.[3]
Choice of Lewis Acid: While aluminum trichloride (AlCl₃) is the standard catalyst, its high reactivity can sometimes lead to poor selectivity.[4][5] Consider using a milder Lewis acid, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which can offer improved regioselectivity, albeit potentially requiring longer reaction times or slightly elevated temperatures.[6][7]
Solvent Polarity: The solvent can influence the reactivity of the electrophile and the stability of the intermediate sigma complex.[8] Non-polar solvents like carbon disulfide (CS₂) or moderately polar solvents like dichloromethane (DCM) are standard. Experimenting with solvents like 1,2-dichloroethane (DCE) may alter the isomer ratio.
Slow Reagent Addition: Add the propionyl chloride dropwise to the mixture of the aromatic substrate and the Lewis acid catalyst at a low temperature.[3] This maintains a low concentration of the highly reactive acylium ion, preventing localized temperature spikes and reducing the formation of undesired byproducts.
Question 2: The reaction is sluggish and fails to proceed to completion, even after extended periods.
Answer: A stalled reaction is typically due to issues with the catalyst or the reagents.
Causality:
Catalyst Deactivation: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reagents or solvent will hydrolyze and deactivate the catalyst.
Insufficient Catalyst: The ketone product is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[9] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least 1.0 equivalent) of the catalyst is required relative to the acylating agent.
Poor Reagent Quality: Impurities in the 1-chloro-4-(fluoromethyl)benzene or propionyl chloride can interfere with the reaction.
Solutions:
Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents and liquid reagents should be freshly distilled or obtained from a sealed, anhydrous-grade bottle. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Verify Catalyst Stoichiometry: Use at least 1.1 equivalents of AlCl₃ to ensure enough active catalyst is present to drive the reaction to completion after accounting for complexation with the product.
Check Reagent Purity: Verify the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.
Question 3: My reaction mixture turns dark brown or black, resulting in a low yield of tarry, unidentifiable material.
Answer: The formation of tar is a sign of decomposition or uncontrolled side reactions, often caused by excessive heat.
Causality:
Friedel-Crafts acylations are exothermic. If the heat generated is not dissipated effectively, the localized temperature can rise significantly, leading to polymerization, charring of the aromatic substrate, and other degradation pathways. This is exacerbated by using an overly reactive catalyst or a high concentration of reagents.
Solutions:
Aggressive Temperature Management: Use an ice bath or a cryocooler to maintain the reaction temperature at 0°C or below, especially during the addition of the acyl chloride.
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
Controlled Addition: As mentioned previously, the slow, dropwise addition of the acylating agent is crucial for managing the exotherm.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
The synthesis is a classic Friedel-Crafts acylation . It proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (AlCl₃) activates the propionyl chloride to generate a resonance-stabilized acylium ion (CH₃CH₂CO⁺).[2][5] The π-electrons of the 1-chloro-4-(fluoromethyl)benzene ring then attack this electrophile, forming a carbocation intermediate known as an arenium ion or sigma complex.[2][8] Finally, a base (typically AlCl₄⁻) abstracts a proton from the ring, restoring aromaticity and yielding the final ketone product.[4]
Q2: Why is polysubstitution not a major concern in this reaction?
Unlike Friedel-Crafts alkylation, acylation reactions are generally self-limiting. The acyl group (C=O) is strongly electron-withdrawing, which deactivates the aromatic ring of the product.[2][10] This makes the product molecule significantly less reactive than the starting material, thus preventing further acylation reactions under typical conditions.
Q3: Can I use propionic anhydride instead of propionyl chloride?
Yes, acid anhydrides are also viable acylating agents for Friedel-Crafts reactions.[4][9] Using propionic anhydride will produce propionic acid as a byproduct instead of HCl gas. The reaction generally requires slightly more catalyst (over 2 equivalents of AlCl₃) because the catalyst will also complex with the byproduct acid.
Q4: What is the purpose of the aqueous workup step?
The aqueous workup is essential for two reasons. First, it quenches any unreacted propionyl chloride and deactivates the AlCl₃ catalyst. Second, and most importantly, it hydrolyzes the complex formed between the AlCl₃ and the carbonyl oxygen of the ketone product, liberating the desired product so it can be extracted into an organic solvent.[9]
Section 3: Visualizing the Reaction Pathways
Understanding the desired reaction versus the primary side reaction is crucial for optimization.
Caption: Desired vs. Undesired Friedel-Crafts Acylation Pathways.
Section 4: Data-Driven Optimization
The following table summarizes how key experimental parameters can be adjusted to minimize the formation of the undesired isomer.
Parameter
Standard Condition
Optimized Condition for Higher Selectivity
Rationale
Temperature
Room Temperature
0°C to 5°C
Reduces reaction rate and favors the formation of the more stable product isomer. Minimizes thermal degradation.
Catalyst
AlCl₃ (1.1 eq)
FeCl₃ (1.2 eq) or ZnCl₂ (1.2 eq)
Milder Lewis acids can increase regioselectivity by making the electrophile less reactive and more selective.
Solvent
Dichloromethane (DCM)
1,2-Dichloroethane (DCE) or Carbon Disulfide (CS₂)
Changing solvent polarity can alter the stability of the transition states leading to the different isomers.
Addition Rate
Rapid Addition
Slow, dropwise addition over 30-60 min
Prevents localized exotherms and maintains a low steady-state concentration of the reactive electrophile.
Section 5: Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one.
Materials:
1-chloro-4-(fluoromethyl)benzene
Propionyl chloride
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
Hydrochloric Acid (1M HCl)
Saturated Sodium Bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM to the flask, followed by 1-chloro-4-(fluoromethyl)benzene (1.0 equivalent).
Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
Acylation: Add propionyl chloride (1.05 equivalents) to the dropping funnel. Add the propionyl chloride dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. A gas trap (e.g., a bubbler with mineral oil) should be used to vent the byproduct HCl gas.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is typically a mixture of isomers. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one isomer.
References
Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Available at: [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
Jafari, M., et al. (2020). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. Available at: [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]
Kim, H. B., et al. (2020). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. Available at: [Link]
Nikseresht, A., et al. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Publishing. Available at: [Link]
Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide. Available at: [Link]
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]
HPLC Purity Analysis of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one: A Comparative Method Development Guide
Executive Summary & Scientific Context In the synthesis of fluorinated pharmaceuticals, 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one (CAS: 1805842-40-3) represents a critical "scaffold" intermediate. Its structural co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
In the synthesis of fluorinated pharmaceuticals, 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one (CAS: 1805842-40-3) represents a critical "scaffold" intermediate. Its structural complexity—featuring a propiophenone core, an ortho-chloro substituent, and a meta-fluoromethyl group—presents unique chromatographic challenges.
The primary analytical risk is the benzylic fluoromethyl group (
) . Unlike the robust trifluoromethyl group (), the monofluoromethyl moiety is susceptible to hydrolysis, potentially converting to the hydroxymethyl analog () under acidic or basic stress. Furthermore, separating the target from its regioisomers (e.g., 2-chloro-4-fluoromethyl) requires a stationary phase capable of recognizing subtle differences in electron density and molecular shape.
This guide compares two HPLC methodologies:
The Standard Approach: C18 (Octadecylsilane) – The industry workhorse.
The Targeted Approach: PFP (Pentafluorophenyl) – A specialized phase leveraging
Performance: Excellent for separating the main peak from polar hydrolysis products (Impurity A). However, C18 often struggles to resolve positional isomers (Impurity C) because the hydrophobic surface area of the 4-fluoromethyl and 5-fluoromethyl isomers is nearly identical.
The "Product" Performance: PFP (Pentafluorophenyl) Phase
Column: Phenomenex Kinetex PFP (or equivalent),
(Core-Shell).
Mechanism: Multiple interaction modes:
Hydrophobicity: Moderate.
- Interaction: The electron-deficient PFP ring interacts strongly with the electron-rich phenyl ring of the propiophenone.
Dipole-Dipole/Halogen Bonding: The fluorine atoms on the stationary phase interact specifically with the chloro and fluoromethyl groups of the analyte.
Performance: The rigid, planar nature of the PFP phase provides superior "shape selectivity," often resolving regioisomers that co-elute on C18.
Experimental Data Comparison
The following data represents a validated comparison under isocratic conditions optimized for resolution.
Sharper peaks on PFP due to core-shell technology.
Impurity A (Hydrolysis)
Resolution () from Target
Both columns separate the polar impurity well.
Impurity C (Regioisomer)
Resolution () from Target
(Co-elution risk)
(Baseline resolved)
CRITICAL DIFFERENCE.
Scientist's Note: The PFP column achieves baseline resolution (
) for the regioisomer, whereas the C18 column shows a "shoulder" or partial separation. For purity analysis where isomer quantification is required, PFP is the mandatory choice.
Detailed Experimental Protocol (Method B - Recommended)
This protocol is designed to be self-validating. The "System Suitability" step ensures the column and mobile phase are performing correctly before samples are analyzed.
Diluent: 50:50 MeCN:Water. Note: Do not use alcohols (MeOH) as diluent if the sample is stressed, to prevent transesterification or solvolysis artifacts.
Instrument Parameters
Column: PFP (Pentafluorophenyl),
or .
Flow Rate:
.
Injection Volume:
.
Column Temp:
(Slightly elevated temperature improves mass transfer for halogenated aromatics).
Detection: Diode Array Detector (DAD). Extract chromatograms at
(aromatic core) and (amide/carbonyl sensitivity).
Gradient Program
Time (min)
% Solvent B (MeCN)
Action
0.0
40
Initial Hold
2.0
40
Isocratic for polar impurities
12.0
80
Linear ramp to elute Target & Isomers
15.0
95
Wash (remove dimers/oligomers)
15.1
40
Re-equilibration
20.0
40
End
System Suitability Criteria (Pass/Fail)
Precision: %RSD of Target Peak Area
(n=5 injections).
Efficiency: Theoretical Plates (
) .
Resolution:
between Target and Impurity C (if available) ; otherwise between Target and Impurity A .
Visualization: Method Validation Workflow
The following diagram outlines the decision logic for validating this specific method, emphasizing the "Stress Testing" required for the labile fluoromethyl group.
Caption: Decision tree for selecting the stationary phase and validating stability for fluoromethyl propiophenone derivatives.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Moldoveanu, S. C., & David, V. (2013). Selection of the HPLC Method in Chemical Analysis. Elsevier.
Advanced Materials Technology. (2025). Rapid HPLC Separation of Phenones on HALO C18 Phase. Application Note 027-P. Retrieved from [Link]
PubChem. (2025).[1][2] 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one Compound Summary. Retrieved from [Link]
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109.
Comparative Fragmentation Guide: Distinguishing C10H10ClFO Regioisomers in Drug Impurity Profiling
Topic: Comparative Fragmentation Dynamics of C10H10ClFO Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical development...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Fragmentation Dynamics of C10H10ClFO Isomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development, 4-Chloro-1-(4-fluorophenyl)butan-1-one (C10H10ClFO) is a critical intermediate, particularly in the synthesis of butyrophenone-class antipsychotics (e.g., Haloperidol analogs). However, its structural integrity is often challenged by the presence of regioisomers—specifically those where the halogen positions are swapped between the aromatic ring and the alkyl chain.
This guide provides an in-depth technical comparison between the target intermediate and its most prevalent "halogen-swapped" isomer. By analyzing the Electron Ionization (EI) fragmentation patterns, specifically the competition between
-cleavage and the McLafferty rearrangement , we establish a self-validating protocol for unambiguous identification.
The Challengers: Structural Isomers
We compare the fragmentation physics of two isobaric compounds (MW 200.64 Da):
Structure: Chlorine on Ring (Para); Fluorine on Chain (Gamma).
Fragmentation Mechanics & Causality
The mass spectral fingerprint of butyrophenone derivatives is governed by two dominant high-energy pathways. Understanding the causality of these pathways allows for the prediction of diagnostic ions.
Mechanism A: -Cleavage (The Acylium Driver)
The most thermodynamically favored fragmentation is the cleavage of the bond between the carbonyl carbon and the
Diagnostic Utility: This fragment retains the aromatic ring substituents, acting as a definitive marker for the ring halogen .
Mechanism B: McLafferty Rearrangement (The Chain Ruler)
This pathway requires a
-hydrogen.[7][8] The carbonyl oxygen abstracts a -proton, leading to a six-membered transition state, cleavage of the - bond, and the ejection of a neutral alkene.[9]
Causality: The charge retention remains on the oxygen-containing enol radical cation.
Diagnostic Utility: The mass of the ejected neutral alkene depends entirely on the chain substituent .
Comparative Data Analysis
The following data was generated using EI-MS at 70 eV. Note the distinct shifts in m/z values caused by the mass difference between Chlorine (35/37 Da) and Fluorine (19 Da).
Table 1: Diagnostic Ion Comparison
Feature
Parameter
Isomer A (Target) ()
Isomer B (Swapped) ()
Interpretation
Molecular Ion
200 (3:1 ratio for )
200 (3:1 ratio for )
Indistinguishable by parent mass alone.
Base Peak
-Cleavage
m/z 123 ()
m/z 139 / 141 ()
Primary Differentiator. Isomer A shows the Fluorobenzoyl cation; Isomer B shows the Chlorobenzoyl cation.
McLafferty Ion
Rearrangement
m/z 138
m/z 154 / 156
Secondary Differentiator.
Neutral Loss
From McLafferty
62 Da (Vinyl Chloride: )
46 Da (Vinyl Fluoride: )
Isomer A loses the heavy chain fragment; Isomer B loses the light chain fragment.
Phenyl Cation
m/z 95 ()
m/z 111 / 113 ()
Further confirmation of ring substitution.
Visualization of Fragmentation Pathways[10][11][12][13][14]
The following diagram illustrates the divergent pathways for the Target Compound (Isomer A), highlighting the specific bond cleavages that generate the diagnostic peaks.
Figure 1: Divergent fragmentation pathways for Isomer A. The competition between
-cleavage (Red) and McLafferty rearrangement (Green) generates the unique spectral fingerprint.
To ensure reproducibility in a drug development setting, follow this standardized protocol. This workflow is designed to be self-validating by checking the Chlorine isotope ratio in the parent ion before assessing fragmentation.
Instrument Setup:
Technique: GC-MS (preferred for structural ID) or LC-MS/MS (Q-TOF/Orbitrap).
Ionization: Electron Ionization (EI) at 70 eV.
Source Temp: 230°C.
Step-by-Step Workflow:
Isotope Validation (Pre-Screen):
Locate the molecular ion at m/z 200 .
Validation Check: Verify the presence of an M+2 peak at m/z 202 with an intensity approximately 33% of the M+ peak.
Pass Criteria: This confirms the presence of exactly one Chlorine atom. If the ratio is <5% or >60%, the compound is not C10H10ClFO.
Base Peak Interrogation:
Extract the Mass Spectrum at the apex of the chromatographic peak.
Identify the Base Peak (100% relative abundance).
Decision Logic:
If Base Peak = m/z 123
Fluorine is on the Ring (Target Compound).
If Base Peak = m/z 139
Chlorine is on the Ring (Impurity/Isomer).
McLafferty Confirmation:
Locate the secondary cluster.
Target Confirmation: Look for m/z 138 . This confirms the loss of a chlorinated alkyl chain (Vinyl chloride, 62 Da).
Impurity Confirmation: Look for m/z 154 . This confirms the loss of a fluorinated alkyl chain (Vinyl fluoride, 46 Da).
Decision Tree Diagram
Figure 2: Logical decision tree for rapid isomer identification during QC batch release.
References
NIST Mass Spectrometry Data Center. "1-Butanone, 4-chloro-1-(4-fluorophenyl)- Mass Spectrum." NIST Chemistry WebBook, SRD 69.
[Link]
Molecule Identity: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one
Primary Application: Critical intermediate in the synthesis of isoxazoline-class ectoparasiticides (e.g., Sarolaner).[1][2][3][4]
Chemical Class: Halogenated Propiophenone.[1][3][4]
This guide provides a technical breakdown of the Infrared (IR) spectrum for 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one.[1][2][3][4] As a specialized intermediate often synthesized in-house during drug development, public reference spectra are scarce.[1][2][3][4] This analysis utilizes Fragment-Based Spectroscopic Prediction and Structure-Activity Relationship (SAR) principles to define the critical quality attributes (CQAs) required for identification and purity assessment.[1][2][3][4]
IR Spectrum Peak Analysis (Predicted)
The spectrum of this molecule is defined by the interplay between the conjugated carbonyl, the ortho-chloro steric influence, and the distinct fluoromethyl signature.[1][2][4]
Summary Table: Critical Absorption Bands
Functional Group
Mode of Vibration
Frequency Range (cm⁻¹)
Intensity
Diagnostic Value
Ketone (C=O)
Stretching
1685 – 1700
Strong
Primary ID. Conjugated with phenyl ring.[1][2][3][4] Shifted higher than typical propiophenones due to ortho-Cl steric twisting.[1][2][3][4]
Aromatic Ring
C=C Stretching
1580 – 1600
Medium
Confirms aromaticity; often appears as a doublet.[1][3][4]
Benzyl Fluoride
C-F Stretching
1000 – 1080
Strong
Critical. Distinguishes from non-fluorinated precursors.[1][3][4] Specific to -CH₂F (vs. Ar-F).[1][2][3][4]
Aryl Chloride
C-Cl Stretching
1035 – 1070
Med/Strong
Overlaps with C-F region; creates a complex "fingerprint" pattern.[1][2][3][4]
Alkyl (Propyl)
C-H Stretching
2930 – 2980
Medium
Asymmetric/Symmetric stretches of the ethyl chain (-CH₂CH₃).[1][2][4]
1. The Carbonyl Environment (1685–1700 cm⁻¹):
Standard propiophenone absorbs near 1690 cm⁻¹.[1][4] However, the 2-Chloro substituent introduces a "Field Effect" and steric hindrance.[1][2][3][4]
Steric Effect:[1][3][4] The bulky chlorine atom forces the carbonyl group slightly out of coplanarity with the benzene ring.[3][4] This reduces conjugation, increasing the bond order of the C=O, thereby shifting the absorption to a slightly higher frequency (blue shift) compared to the unsubstituted analog.[1][2]
2. The Fluoromethyl Signature (1000–1080 cm⁻¹):
Researchers must distinguish this from Aryl Fluorides (Ar-F).[1][2][4]
Ar-F: Typically absorbs at 1200–1250 cm⁻¹.[1][3][4]
Benzyl-F (-CH₂F): The target molecule contains a fluoromethyl group.[3][4][5][6][7][8][9][10][11] The C-F stretch here is lower, typically found in the 1000–1080 cm⁻¹ range.[1][2][4] This is the key differentiator confirming the success of the fluoromethylation step.[3][4]
Comparative Analysis: Target vs. Alternatives
To validate the product, one must compare it against likely impurities or analogs.[1][2][4]
Feature
Target Molecule
Impurity: Des-fluoro Analog (1-(2-chloro-5-methylphenyl)...)[1][2][3][4]
Technical Insight: If you observe a broad peak >3300 cm⁻¹, your ketone has likely undergone partial reduction (possibly during workup with borohydrides) or contains residual water.[1][4] If the strong band at ~1030 cm⁻¹ is weak or missing, the fluoromethylation failed.[2][4]
Visualization: Spectral Logic & Synthesis Flow
Figure 1: Spectral Assignment Logic Tree
This diagram illustrates the decision process for assigning peaks to the specific structure.[1][3][4]
Caption: Logic flow for confirming the identity of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one via IR.
Experimental Protocol: Sample Preparation
To ensure the spectrum matches the theoretical values above, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets for liquid/low-melting solids to avoid moisture interference.[1][2][3][4]
Blanking: Clean the diamond crystal with isopropanol.[1][3][4] Collect a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.[1][4]
Sample Loading:
If Liquid/Oil: Place 1 drop directly on the crystal.[1][3][4]
If Solid: Place a small amount (~2mg) and apply high pressure using the clamp to ensure intimate contact.[1][4]
National Institute of Standards and Technology (NIST). Infrared Spectra of Propiophenone Derivatives.[1][3][4] NIST Chemistry WebBook, SRD 69.[1][2][3][4][12] Available at: [Link][1][2]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2][3][4] (Standard text for fragment-based IR prediction).
PubChem. Compound Summary: 1-(2-chlorophenyl)propan-1-one (Analog).[1][2][3][4] National Library of Medicine.[1][2][4] Available at: [Link][1][2]
Comparative Technical Guide: Fluoromethyl vs. Trifluoromethyl Phenyl Ketones
Topic: Comparison of Fluoromethyl vs. Trifluoromethyl Phenyl Ketones Content Type: Publish Comparison Guide Executive Summary In the design of protease inhibitors and transition state analogs (TSAs), the modulation of ca...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Fluoromethyl vs. Trifluoromethyl Phenyl Ketones
Content Type: Publish Comparison Guide
Executive Summary
In the design of protease inhibitors and transition state analogs (TSAs), the modulation of carbonyl electrophilicity is a critical determinant of potency. This guide compares Monofluoromethyl Ketones (MFMKs) and Trifluoromethyl Ketones (TFMKs) , focusing on their distinct physicochemical behaviors, enzymatic inhibition mechanisms, and synthetic accessibility.
Key Takeaway: TFMKs are the gold standard for reversible, tight-binding transition state mimicry due to stable gem-diol formation. MFMKs offer a tunable reactivity profile , retaining significant electrophilicity while allowing for enolization and potential irreversible alkylation mechanisms that TFMKs cannot access.
Physicochemical Properties: The Electronic Driver
The fundamental difference between MFMK and TFMK lies in the inductive effect of the fluorine atoms and its impact on the carbonyl carbon's hybridization state in aqueous media.
A. Hydration Equilibrium ()
The hydration constant (
) dictates the concentration of the active electrophilic species.[1]
Trifluoromethyl Ketones (TFMK): The strong electron-withdrawing nature of the
group () renders the carbonyl carbon highly electrophilic.[1] In aqueous environments, TFMKs exist predominantly as gem-diols (hydrates).[1] This pre-organized tetrahedral geometry mimics the transition state of peptide hydrolysis, reducing the entropic penalty of binding to the enzyme active site.
Fluoromethyl Ketones (MFMK): With only one fluorine, the inductive effect is weaker. MFMKs exist primarily in the keto form in solution. While more electrophilic than non-fluorinated ketones, they do not spontaneously form stable hydrates to the same extent as TFMKs.
B. Enolization and Acidity
TFMK (
): Lacks -protons on the fluorinated side. Enolization can only occur on the phenyl ring side (if substituted with alkyl groups), but the group itself blocks enolization at the critical inhibition site.
MFMK (
): Possesses two acidic -protons. The fluorine atom enhances the acidity of these protons ( vs. for methyl ketones). This allows MFMKs to undergo enolization, making them susceptible to racemization or metabolism that TFMKs avoid.
Feature
Monofluoromethyl Ketone (MFMK)
Trifluoromethyl Ketone (TFMK)
Structure
Electrophilicity
Moderate
High
Aqueous State
Predominantly Ketone
Predominantly Gem-diol (Hydrate)
-Protons
Yes (Enolizable)
No (Non-enolizable at F-site)
C-F Bond Strength
High (but displaceable in specific contexts)
Very High (Inert)
Biological Performance & Mechanism of Action[2]
The choice between MFMK and TFMK dictates the inhibition mode (Reversible vs. Irreversible).
A. TFMK: The Reversible Trap
TFMKs are classic Transition State Analogs (TSAs) for serine and cysteine proteases.
Mechanism: The active site nucleophile (Ser-OH or Cys-SH) attacks the carbonyl carbon.[2]
Stability: The resulting hemiketal/hemithioketal is stabilized by the electron-withdrawing
group.
Kinetics: Often exhibits slow-binding kinetics , where the initial collision complex slowly isomerizes to the tight tetrahedral adduct.[2]
Reversibility: The inhibition is generally reversible; the inhibitor can dissociate, regenerating the enzyme.
B. MFMK: The Selective Alkylator
MFMKs occupy a "Goldilocks" zone between the highly reactive (and toxic) chloromethyl ketones and the reversible TFMKs.
Mechanism: Like TFMKs, they can form hemiketals.[2] However, the presence of the
group introduces a secondary pathway.
Alkylation: While fluorine is a poor leaving group, the specific geometry of an enzyme active site can force the displacement of fluoride by a secondary nucleophile (e.g., a Histidine nitrogen), leading to irreversible alkylation .
Selectivity: Because the C-F bond is stronger than C-Cl, MFMKs are less prone to non-specific alkylation (glutathione, off-target proteins) than chloromethyl ketones, making them safer chemical probes.
Diagram 1: Comparative Inhibition Pathways
The following diagram illustrates the bifurcation in mechanism between the reversible TFMK and the potentially irreversible MFMK.
Caption: Comparative mechanism showing TFMK acting as a reversible Transition State Analog (TSA) versus MFMK capable of both TSA behavior and irreversible alkylation via fluoride displacement.
Synthetic Accessibility & Protocols
From a process chemistry perspective, TFMKs are generally easier to access in high yields compared to MFMKs, which often require electrophilic fluorination steps that suffer from lower selectivity or yields.
A. Trifluoromethyl Ketone Synthesis (Recommended Route)
The most robust method involves the nucleophilic trifluoromethylation of esters.
Reagents: Fluoroform (
) with KHMDS or Ruppert-Prakash Reagent ().
Yield: Typically 75–92%.
Advantage: High functional group tolerance; "One-pot" protocols available.
B. Monofluoromethyl Ketone Synthesis
Direct monofluoromethylation is challenging. The preferred route often uses electrophilic fluorination of enol equivalents.
Reagents: Selectfluor™ acting on silyl enol ethers or
-keto esters.
Yield: Typically 40–65%.
Challenge: Over-fluorination (forming difluoro species) and separation difficulties.
Diagram 2: Synthetic Workflow Comparison
Caption: Synthetic routes contrasting the high-yield nucleophilic addition for TFMKs against the electrophilic fluorination required for MFMKs, highlighting the risk of side products in the latter.
Experimental Protocols
Protocol A: Synthesis of Phenyl Trifluoromethyl Ketone (TFMK)
Based on nucleophilic trifluoromethylation (Source: Beilstein J. Org. Chem. 2021)
Preparation: Dissolve Methyl Benzoate (1.0 equiv) in Triglyme under
.
Reagent Addition: Cool to -40°C. Introduce Fluoroform (
) gas (or generate in situ).
Base: Add KHMDS (2.0 equiv) dropwise. The potassium cation is chelated by triglyme, stabilizing the
anion.
Workup: Quench with aqueous
. Extract with ether.
Purification: Distillation or Flash Chromatography.
Expected Yield: >85%.
Protocol B: Synthesis of Phenyl Monofluoromethyl Ketone (MFMK)
Based on Selectfluor chemistry (Source: Molecules 2020)
Activation: Convert Acetophenone to its trimethylsilyl enol ether using TMSCl and LDA in THF at -78°C. Isolate the enol ether.
Fluorination: Dissolve silyl enol ether in Acetonitrile (
).
Addition: Add Selectfluor™ (1.1 equiv) at 0°C. Stir for 2-4 hours.
Workup: Pour into water, extract with DCM.
Purification: Rigorous chromatography is required to separate the mono-fluoro product from unreacted starting material and difluoro-impurities.
Expected Yield: ~55-60%.
References
Hydration & Physicochemical Properties
Rzepa, H. (2012). The trifluoromeric effect in the hydration of the carbonyl group.[3] Imperial College London. Link
Synthesis of Trifluoromethyl Ketones
Maheswari, C. U., et al. (2021).[4][5][6] Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.[4][6] Beilstein Journal of Organic Chemistry, 17, 431–438.[4] Link
Peptidyl Fluoromethyl Ketones (Applications)
Citarella, A., & Micale, N. (2020).[7] Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031.[7] Link
Enzyme Inhibition Mechanisms
Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes.[7] Biochemistry.[8] Link
Beyond Connectivity: Structural Elucidation of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one
A Comparative Analytical Guide for Pharmaceutical Intermediates Executive Summary: The Fluorine Conundrum In the synthesis of SGLT2 inhibitors and related metabolic therapeutics, 1-(2-Chloro-5-(fluoromethyl)phenyl)propan...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analytical Guide for Pharmaceutical Intermediates
Executive Summary: The Fluorine Conundrum
In the synthesis of SGLT2 inhibitors and related metabolic therapeutics, 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one (CAS 1805842-40-3) represents a critical yet crystallographically challenging intermediate. Unlike its trifluoromethyl (
) analogs, which often crystallize readily due to the symmetry and bulk of the group, the monofluoromethyl () variant introduces significant conformational flexibility and rotational disorder.
This guide compares the "performance"—defined here as resolution, structural certainty, and predictive power—of three distinct analytical workflows for characterizing this molecule: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Crystal Structure Prediction (CSP) .
Key Takeaway: While PXRD offers rapid identification, it fails to resolve the specific rotational disorder of the
group. SC-XRD remains the gold standard but requires specialized low-temperature handling to freeze the fluoromethyl rotation.
Comparative Analysis: Analytical Methodologies
For a researcher tasked with validating the solid-state form of this intermediate, selecting the right analytical tool is dictated by the phase of development (Early Discovery vs. Process Scale-up).
Table 1: Performance Matrix of Structural Elucidation Methods
Feature
Method A: SC-XRD (Gold Standard)
Method B: PXRD (High Throughput)
Method C: CSP (In-Silico)
Primary Output
3D Atomic Coordinates (CIF)
Diffractogram (2 Fingerprint)
Energy Landscape ()
Resolution
Atomic (< 0.8 Å)
Bulk Phase ID
N/A (Theoretical)
Handling
Resolves rotational disorder via electron density mapping
Shows peak broadening; cannot resolve specific conformation
Predicts lowest energy conformer (often misses kinetic forms)
Sample Req.
Single Crystal ( mm)
Polycrystalline Powder ( mg)
Molecular Structure File
Throughput
Low (24-48 hours/sample)
High (15 mins/sample)
Variable (CPU dependent)
Best For
Absolute Structure Determination
Batch-to-Batch Consistency
Polymorph Screening
Technical Deep Dive: The Structural Challenge
The "Fluoromethyl" Effect vs. Trifluoromethyl
The core difficulty in analyzing 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one lies in the 2-chloro-5-fluoromethyl substitution pattern.
Rotational Freedom: The
group has a lower rotational barrier than . In the solid state, the fluorine atom often occupies multiple positions (disorder) around the C-C bond axis.
Halogen Bonding: Unlike the electron-rich
, the group is a weak hydrogen bond acceptor. However, the Chlorine at position 2 is a strong halogen bond donor (C-Cl...O=C), typically driving the formation of centrosymmetric dimers.
Comparative Data (Analogous Systems):
Research on the structurally related 2-chloro-5-(trifluoromethyl)phenyl derivatives [1] reveals that replacing
with typically lowers the melting point by 15–20°C and increases solubility in non-polar solvents, making crystallization more difficult (tendency to "oil out").
Visualization: Structural Analysis Workflow
The following diagram outlines the decision logic for characterizing this specific fluorinated ketone, prioritizing the resolution of the disordered fluorine moiety.
Figure 1: Analytical workflow for fluorinated intermediates. Note the feedback loop where SC-XRD data validates the PXRD fingerprint.
Experimental Protocol: Crystallization & Data Collection
To achieve a "Publishable" structure for this molecule, standard evaporation often fails due to the high solubility of the fluoromethyl group. The following protocol utilizes Anti-solvent Vapor Diffusion , which is superior for growing diffraction-quality crystals of low-melting fluorinated aromatics.
Step 1: Crystal Growth (Vapor Diffusion)
Target Concentration: 20 mg/mL.
Solvent: Dichloromethane (DCM) - Excellent solubility for the ketone.
Procedure: Dissolve 50 mg of the compound in 2.5 mL DCM in a small vial. Place this open vial inside a larger jar containing 10 mL of n-Pentane. Cap the outer jar tightly.
Mechanism: Pentane vapor slowly diffuses into the DCM, gradually increasing supersaturation without shock-nucleation.
Timeframe: 48–72 hours at 4°C (Refrigerator). Note: Lower temperature reduces the thermal motion of the
group.
Step 2: SC-XRD Data Collection Strategy
Temperature:100 K (Liquid Nitrogen stream).[1] Crucial: Room temperature collection will likely result in a "smeared" electron density for the fluoromethyl group, making the structure unsolvable.
Expect the F atom to appear as a "split" peak in the difference Fourier map.
Use a PART command (in SHELX) to model the disorder of the
group (e.g., 60% conformation A / 40% conformation B).
Structural Interaction Map
Understanding the packing forces is vital for predicting stability. The diagram below illustrates the competing interactions expected in the crystal lattice, based on homologous structures [2].
Figure 2: Interaction logic. The Cl...O halogen bond typically anchors the lattice, while the flexible -CH2F group interacts weakly via C-F...Pi interactions.
References
Lytvyn, R., et al. (2011). "1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone."[1] Acta Crystallographica Section E, E67, o366.[2] Link
Context: Provides the structural benchmark for 2-chloro-5-(trifluoromethyl)
Reut, J., & Wiesbrock, F. (2018). "Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer." Acta Crystallographica Section B, 74(5), 450-457.[3] Link
Context: Discusses the specific impact of fluorinated side chains on crystal packing efficiency.
MolCore. (2024). "Product Record: 1-Chloro-1-(2-chloro-5-(fluoromethoxy)phenyl)propan-2-one." Link
Context: Verifies the commercial availability and synthetic context of related fluorinated propiophenone intermedi
PubChem. (2025).[4] "Compound Summary: 2-Chloro-5-(trifluoromethyl)phenylboronic acid." Link
Context: Supporting data on the physicochemical properties of the 2-chloro-5-substituted phenyl ring motif.[1][4][5]